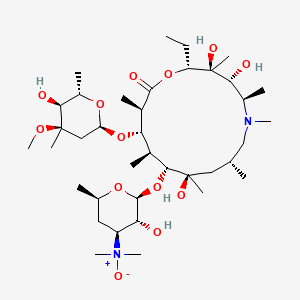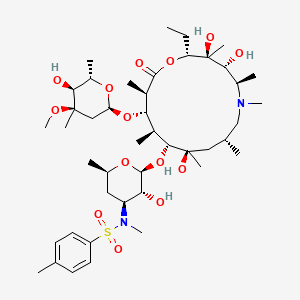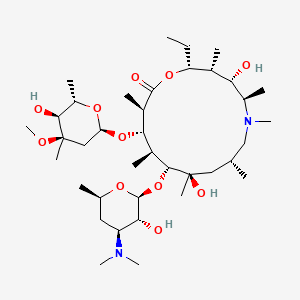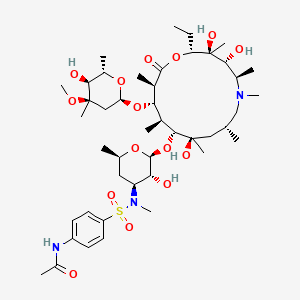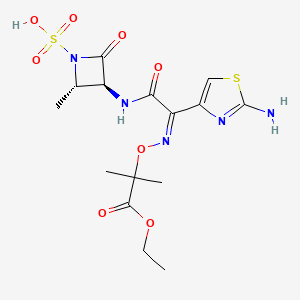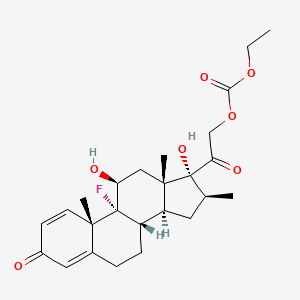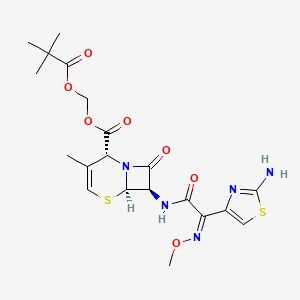
Cefetamet-Pivoxil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cefetamet Pivoxil is an oral third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to produce the active compound, cefetamet. This compound exhibits excellent in vitro activity against a range of respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis . It is particularly effective against β-lactamase-producing strains of these bacteria .
Wissenschaftliche Forschungsanwendungen
2-Cefetamet Pivoxil has several scientific research applications:
Wirkmechanismus
Target of Action
2-Cefetamet Pivoxil primarily targets the penicillin-binding proteins (PBPs) in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is vital for the survival and growth of bacteria .
Mode of Action
2-Cefetamet Pivoxil, a third-generation cephalosporin, exerts its bactericidal action by inhibiting bacterial cell wall synthesis . It binds to the PBPs, specifically PBP 1a and 3, inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall . This disruption in cell wall synthesis leads to bacterial cell death .
Biochemical Pathways
The biochemical pathway affected by 2-Cefetamet Pivoxil is the peptidoglycan synthesis pathway. By inhibiting the transpeptidase enzymes (PBPs), 2-Cefetamet Pivoxil prevents the cross-linking of peptidoglycan strands, which are essential for bacterial cell wall strength and rigidity .
Pharmacokinetics
2-Cefetamet Pivoxil is an orally absorbed prodrug ester of the microbiologically active cephalosporin, cefetamet . The prodrug ester is completely hydrolyzed to the active compound cefetamet on its first pass through the gut wall, the liver, or both . The average pharmacokinetic parameters from 152 healthy volunteers were: total body clearance 136 ml/min (8.16 L/h); renal clearance 119 ml/min (7.14 L/h); nonrenal clearance 17 ml/min (1.02 L/h); volume of distribution at steady-state 0.29 L/kg; terminal elimination half-life 2.2 hours; 88% of the dose recovered in the urine . The absolute bioavailability of cefetamet tablets following oral 2-Cefetamet Pivoxil administration is enhanced by the presence of food .
Result of Action
The result of 2-Cefetamet Pivoxil’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, the bacteria are unable to maintain their structural integrity, leading to cell lysis and death .
Action Environment
The action of 2-Cefetamet Pivoxil is influenced by environmental factors such as food intake. The absolute bioavailability of cefetamet tablets following oral 2-Cefetamet Pivoxil administration is enhanced by the presence of food . This food effect is observed when 2-Cefetamet Pivoxil is administered within 1 hour of a meal . Food also produces a slight delay in the time to reach peak plasma concentrations of this drug .
Safety and Hazards
Zukünftige Richtungen
Cefetamet Pivoxil has shown its antibiotic activity against both Gram-positive and Gram-negative bacteria and has high stability in the presence of β-lactamase except Enterococci species. Current research is aimed at developing and optimizing niosomal formulation of Cefetamet Pivoxil in order to improve its bioavailability .
Biochemische Analyse
Biochemical Properties
2-Cefetamet Pivoxil interacts with various enzymes and proteins. The prodrug ester is completely hydrolysed to the active compound cefetamet on its first pass through the gut wall, the liver, or both . It has enhanced stability against β-lactamases compared with penicillins and first and second-generation cephalosporins . It exhibits high affinity for the penicillin-binding proteins (PBPs) of E. coli W3110 and E. cloacae 908 S .
Cellular Effects
2-Cefetamet Pivoxil has excellent in vitro activity against major respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, Moraxella (Branhamella) catarrhalis, and group A β-haemolytic streptococci . It is active against β-lactamase-producing strains of H. Influenzae and M. catarrhalis, but has poor activity against penicillin-resistant S. pneumoniae .
Molecular Mechanism
The molecular mechanism of 2-Cefetamet Pivoxil involves its conversion to the active compound cefetamet, which then exerts its effects at the molecular level . It binds to the penicillin-binding proteins, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, 2-Cefetamet Pivoxil shows a rapid distribution phase followed by a monoexponential decline . The pharmacokinetics of intravenous cefetamet are independent of the dose . The absolute bioavailability of cefetamet tablets following oral 2-Cefetamet Pivoxil administration is enhanced by the presence of food .
Dosage Effects in Animal Models
In animal models, the pharmacokinetic and pharmacodynamic properties of intravenously administered cefetamet and orally administered 2-Cefetamet Pivoxil were investigated at three different dose levels . The doses for intravenous cefetamet were 95, 190, and 380 mg, while those for oral 2-Cefetamet Pivoxil were 125, 250, and 500 mg .
Metabolic Pathways
2-Cefetamet Pivoxil is predominantly eliminated unchanged by the kidney via glomerular filtration with possibly a minor component of tubular secretion . This indicates that 2-Cefetamet Pivoxil is involved in renal metabolic pathways.
Transport and Distribution
2-Cefetamet Pivoxil is transported and distributed within cells and tissues. It is predominantly eliminated unchanged by the kidney via glomerular filtration with possibly a minor component of tubular secretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Cefetamet Pivoxil involves several key steps:
Reaction of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid with p-nitrophenol: This step involves the formation of an intermediate compound.
Addition of 7-ADCA (7-aminocephalosporanic acid): This step involves the coupling of the intermediate with 7-ADCA to form the desired product.
Hydrolysis and purification: The final step involves hydrolyzing the intermediate to produce 2-Cefetamet Pivoxil, followed by purification to obtain the final product.
Industrial Production Methods
Industrial production of 2-Cefetamet Pivoxil typically involves large-scale synthesis using the above-mentioned steps. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cefetamet Pivoxil undergoes several types of chemical reactions, including:
Hydrolysis: The prodrug is hydrolyzed in the body to release the active compound, cefetamet.
Oxidation and Reduction: These reactions can occur under specific conditions, affecting the stability and activity of the compound.
Common Reagents and Conditions
Hydrolysis: Typically involves aqueous conditions with enzymes or acidic/basic catalysts.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Vergleich Mit ähnlichen Verbindungen
2-Cefetamet Pivoxil is compared with other third-generation cephalosporins such as cefaclor, ceftibuten, and cefixime . It has a broader spectrum of activity and greater stability against β-lactamases compared to these compounds . Similar compounds include:
- Cefaclor
- Ceftibuten
- Cefixime
- Cefotaxime
- Ceftriaxone
2-Cefetamet Pivoxil stands out due to its enhanced activity against β-lactamase-producing strains and its effectiveness in treating respiratory and urinary tract infections .
Eigenschaften
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (2R,6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h6-7,12-13,16H,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11-/t12-,13-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKOGWMJYXXZSN-GEYYFRMCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2C(C(=O)N2C1C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C3=CSC(=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS[C@@H]2[C@@H](C(=O)N2[C@H]1C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C3=CSC(=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
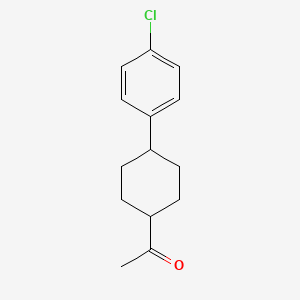



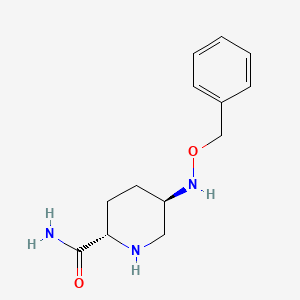
![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)
